molecular formula C14H21N5O4 B1445559 3-(1H-Pyrazol-1-yl)-N-[3-(1H-pyrazol-1-yl)propyl]-1-propanamine oxalate CAS No. 1421769-48-3

3-(1H-Pyrazol-1-yl)-N-[3-(1H-pyrazol-1-yl)propyl]-1-propanamine oxalate

Cat. No.: B1445559
CAS No.: 1421769-48-3
M. Wt: 323.35 g/mol
InChI Key: UYKKQKMJCZIGAE-UHFFFAOYSA-N
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Description

The compound “3-(1H-Pyrazol-1-yl)-N-[3-(1H-pyrazol-1-yl)propyl]-1-propanamine oxalate” contains two pyrazole rings, which are a type of heterocyclic aromatic organic compound . Pyrazoles are known for their wide range of applications in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as NMR spectroscopy and X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of the pyrazole rings and the amine group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the pyrazole rings and the amine group .

Scientific Research Applications

Pyrazole Derivatives and Their Applications

Pyrazole derivatives, closely related to 3-(1H-Pyrazol-1-yl)-N-[3-(1H-pyrazol-1-yl)propyl]-1-propanamine oxalate, have shown a wide range of applications in scientific research. These include:

  • Sedative, Antiaggregating, and Local Anesthetic Activities : N,N-disubstituted 3-(3,5-diphenyl-1H-pyrazol-1-yl)propanamides and propanamines, structurally similar to the compound , demonstrated significant sedative and local anesthetic activities, along with notable platelet antiaggregating activity in vitro. They also exhibited moderate analgesic and anti-inflammatory activities in mice and rats (Bondavalli et al., 1990).

  • Platelet Antiaggregating, Hypotensive, Antiarrhythmic Activities : Another set of N,N-disubstituted propanamides and propanamines showed strong in vitro platelet antiaggregating activity, comparable or superior to acetylsalicylic acid. These compounds also displayed moderate hypotensive, antiarrhythmic, local anesthetic, sedative, and anti-inflammatory activities in animal models (Bruno et al., 1991).

  • Potential Antidepressant Properties : A related compound, N,N-dimethyl-3,4-diphenyl-1H-pyrazole-1-propanamine, was identified as a potential antidepressant with reduced side effects, suggesting that similar pyrazole derivatives could have applications in mental health research (Bailey et al., 1985).

  • Supramolecular Hydrogen-Bonded Chains : In the field of supramolecular chemistry, N-isopropyl substituted derivatives of similar compounds formed supramolecular hydrogen-bonded chains, differing significantly from their parent structures (Palombo et al., 2019).

  • Immunomodulating Activity : Certain N-aryl-2-cyano-3-oxo-3-pyrazolyl-propanamides have shown immunomodulating activity, enhancing macrophage cytotoxicity and stimulating host-mediated antibacterial defenses in mice (Doria et al., 1991).

  • Applications in Supramolecular Crystal Engineering : ZnII complexes based on hybrid N-pyrazole, N'-imine ligands have been studied for their supramolecular properties, highlighting potential applications in crystal engineering (Guerrero et al., 2015).

  • Anticancer and Antimicrobial Properties : A variety of pyrazole derivatives have been synthesized and tested for their potential as anticancer and antimicrobial agents, showing promising results against various cancer cell lines and pathogenic strains (Katariya et al., 2021).

  • Ru-Catalyzed Redox-Neutral C-H Activation : In organic synthesis, Ru-catalyzed redox-neutral C-H activation reactions via N-N bond cleavage have been reported, leading to the synthesis of pharmacologically significant compounds (Zhang et al., 2014).

  • Heterocyclic Synthesis and Antimicrobial Activity : Novel pyrazole derivatives have been synthesized and evaluated for their antimicrobial activities, contributing to the field of medicinal chemistry (Hafez et al., 2016).

Mechanism of Action

The mechanism of action would depend on the specific application of this compound. For example, some pyrazole derivatives are known to inhibit certain enzymes .

Safety and Hazards

The safety and hazards associated with this compound would likely depend on its specific physical and chemical properties .

Future Directions

Future research could involve studying the potential applications of this compound in various fields, such as medicinal chemistry .

Properties

IUPAC Name

oxalic acid;3-pyrazol-1-yl-N-(3-pyrazol-1-ylpropyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N5.C2H2O4/c1(9-16-11-3-7-14-16)5-13-6-2-10-17-12-4-8-15-17;3-1(4)2(5)6/h3-4,7-8,11-13H,1-2,5-6,9-10H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYKKQKMJCZIGAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)CCCNCCCN2C=CC=N2.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(1H-Pyrazol-1-yl)-N-[3-(1H-pyrazol-1-yl)propyl]-1-propanamine oxalate
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3-(1H-Pyrazol-1-yl)-N-[3-(1H-pyrazol-1-yl)propyl]-1-propanamine oxalate
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3-(1H-Pyrazol-1-yl)-N-[3-(1H-pyrazol-1-yl)propyl]-1-propanamine oxalate
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3-(1H-Pyrazol-1-yl)-N-[3-(1H-pyrazol-1-yl)propyl]-1-propanamine oxalate
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3-(1H-Pyrazol-1-yl)-N-[3-(1H-pyrazol-1-yl)propyl]-1-propanamine oxalate
Reactant of Route 6
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3-(1H-Pyrazol-1-yl)-N-[3-(1H-pyrazol-1-yl)propyl]-1-propanamine oxalate

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